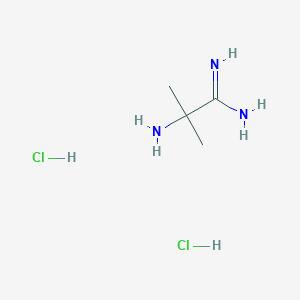

2-Amino-2-methylpropanimidamide dihydrochloride

Descripción general

Descripción

2-Amino-2-methylpropanimidamide dihydrochloride, also known as 2,2’-Azobis(2-amidinopropane) dihydrochloride (abbreviated AAPH or AIBN), is a chemical compound used to study the chemistry of the oxidation of drugs . It is a free radical-generating azo compound .

Molecular Structure Analysis

The molecular formula of this compound is C8H20Cl2N6 . Its molecular weight is 271.19 g/mol . The InChI key is LXEKPEMOWBOYRF-QDBORUFSSA-N .Chemical Reactions Analysis

2,2’-Azobis(2-amidinopropane) dihydrochloride is gaining prominence as a model oxidant in small molecule and protein therapeutics for its ability to initiate oxidation reactions via both nucleophilic and free radical mechanisms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.19 g/mol . It’s soluble in acetone, dioxane, methanol, ethanol, DMSO, and water . It’s sensitive to heat and light, and incompatible with strong oxidizing agents and strong acids .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

2-Amino-2-methylpropanimidamide dihydrochloride serves as a precursor in the synthesis of various amino amide salts, demonstrating the compound's versatility in creating supramolecular structures. These structures exhibit significant hydrogen bond interactions, influenced by the geometries, charges, and sizes of anions, as highlighted in the study of amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids. The research indicates that the presence of chloride or tetrachlorozincate anions notably increases the acidity of the benzimidazolic and amide groups, showcasing the compound's potential in structural and acidity modulation of molecular assemblies (Avila-Montiel et al., 2015).

Biochemical Analysis and Peptide Synthesis

In the realm of peptide synthesis, 2-Amino-2-methylpropanimidamide dihydrochloride's derivatives, such as 2-methyltetrahydrofuran, have been explored as greener alternatives to conventional solvents. This approach not only aims to mitigate environmental impact but also to improve the efficiency and safety of peptide synthesis processes, as evidenced by the successful incorporation of protected amino acids on solid supports. This method presents a viable, less hazardous alternative for peptide synthesis, marking a significant step towards sustainable chemical processes (Al Musaimi et al., 2018).

Molecular Docking and Structural Analysis

The compound's derivatives have been subject to molecular docking and structural analysis to understand their interaction with biological targets. Studies on specific derivatives have revealed insights into their reactivity, stability, and potential biological activities. Such analyses contribute to drug discovery and development, particularly in identifying compounds with desirable pharmacological properties. The structural, electronic, and optical studies of related compounds provide a basis for exploring new therapeutic agents and understanding their mechanism of action at a molecular level (Vanasundari et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-2-methylpropanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3.2ClH/c1-4(2,7)3(5)6;;/h7H2,1-2H3,(H3,5,6);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVLRFWEUNZEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-methylpropanimidamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

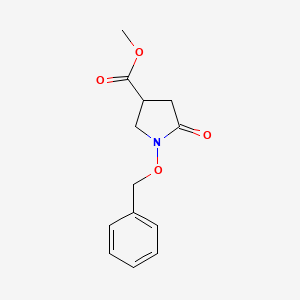

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)

![[1,3'-Biazetidin]-3-ol hydrochloride](/img/structure/B1378761.png)

![3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1378774.png)

![(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride](/img/structure/B1378776.png)